N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3
Overview
Description
N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3 is a specialized compound used primarily in research settings. It is a derivative of L-cysteine, an amino acid, and is often utilized in studies involving proteomics and other biochemical applications. This compound is known for its stability and solubility in organic solvents such as chloroform and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3 typically involves the acetylation of L-cysteine followed by the introduction of the ethoxycarbonylethyl and methyl groups. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include acetic anhydride, ethyl chloroformate, and methyl iodide .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reactors and more efficient purification techniques to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds, which are crucial in protein folding and stability.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol groups .
Scientific Research Applications
N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3 is widely used in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is utilized in studies involving protein structure and function, particularly in the formation and reduction of disulfide bonds.
Medicine: Research involving this compound includes studies on oxidative stress and its impact on cellular functions.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3 involves its interaction with thiol groups in proteins. This interaction can lead to the formation or reduction of disulfide bonds, which are essential for protein folding and stability. The compound can also act as a nucleophile in substitution reactions, allowing it to modify other molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A widely used antioxidant and mucolytic agent.
S-(2-ethoxycarbonylethyl)-L-cysteine: Similar in structure but lacks the acetyl group.
L-cysteine: The parent amino acid, commonly found in proteins.
Uniqueness
N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3 is unique due to its deuterium labeling (d3), which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification in complex biological systems, providing insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
(2R)-2-acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5S/c1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16)/t7?,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQFHSOGQBNKJZ-NETXQHHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(C)SC[C@@H](C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801206702 | |
Record name | L-Cysteine, N-acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801206702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45215-04-1 | |
Record name | L-Cysteine, N-acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45215-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Cysteine, N-acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801206702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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